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PAR2 (1-6) amide (human) (trifluoroacetate salt) -

PAR2 (1-6) amide (human) (trifluoroacetate salt)

Catalog Number: EVT-8342211
CAS Number:
Molecular Formula: C30H55F3N8O9
Molecular Weight: 728.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PAR2 (1-6) amide (human) (trifluoroacetate salt) is a synthetic peptide agonist specifically designed to activate the proteinase-activated receptor 2 (PAR2). This compound corresponds to the first six residues of the amino terminal tethered ligand sequence of human PAR2 and also includes residues 37-42 from the full-length sequence. Its primary function is to mimic the natural ligand of PAR2, facilitating various biological responses upon binding. Research indicates that PAR2 (1-6) amide has significant implications in cellular signaling, particularly in inducing calcium mobilization and influencing inflammatory processes .

Source

The compound is commercially available from various suppliers, including TargetMol, Bertin Bioreagent, and Cayman Chemical. It is typically provided as a trifluoroacetate salt, which enhances its solubility and stability in biological assays .

Classification

PAR2 (1-6) amide belongs to the class of peptide agonists and is specifically categorized under synthetic peptides that target G protein-coupled receptors (GPCRs). Its classification as a PAR2 agonist positions it within the broader context of pharmacological agents that modulate receptor activity for therapeutic purposes .

Synthesis Analysis

Methods

The synthesis of PAR2 (1-6) amide involves solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically begins with a protected amino acid that is deprotected before coupling with the next amino acid in the sequence.

Technical Details

The specific sequence for PAR2 (1-6) amide is Ser-Leu-Ile-Gly-Arg-Leu. Each amino acid is added in a stepwise manner, with protective groups used to prevent unwanted reactions at other functional sites. The trifluoroacetate salt form is obtained after the completion of the synthesis, which involves neutralizing the peptide with trifluoroacetic acid to enhance its solubility in aqueous solutions .

Molecular Structure Analysis

Structure

The molecular formula for PAR2 (1-6) amide is C30H55F3N8O9C_{30}H_{55}F_{3}N_{8}O_{9}, with a molecular weight of approximately 728.812 g/mol. The structure consists of a linear chain of six amino acids linked by peptide bonds, with specific side chains contributing to its biological activity.

Data

The compound's CAS number is 2379569-17-0, which uniquely identifies it in chemical databases. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various biological assays .

Chemical Reactions Analysis

Reactions

PAR2 (1-6) amide primarily engages in receptor-ligand interactions upon administration. It binds to PAR2 expressed on cell membranes, leading to downstream signaling cascades such as calcium mobilization and activation of various intracellular pathways.

Technical Details

In vitro studies have shown that PAR2 (1-6) amide has a binding affinity characterized by a dissociation constant (KiK_i) of 9.64 μM, indicating its effectiveness in activating PAR2 receptors. Additionally, it has an effective concentration (EC50EC_{50}) for calcium mobilization set at 0.075 μM .

Mechanism of Action

Process

Upon binding to proteinase-activated receptor 2, PAR2 (1-6) amide triggers a conformational change in the receptor, activating intracellular G proteins. This activation leads to phospholipase C stimulation, resulting in increased levels of inositol trisphosphate and diacylglycerol. These second messengers facilitate calcium release from intracellular stores, promoting various cellular responses such as secretion and inflammation.

Data

Research indicates that PAR2 activation can induce superoxide production and degranulation in eosinophils at concentrations around 500 μM. Furthermore, it has been observed to reduce colony formation in A549 lung cancer cells when administered at 100 μM .

Physical and Chemical Properties Analysis

Physical Properties

PAR2 (1-6) amide appears as a white to off-white powder. It should be stored away from moisture at -20°C for long-term stability and can be dissolved in solvents such as ethanol and dimethyl sulfoxide for experimental use.

Chemical Properties

The compound exhibits good solubility in various organic solvents and physiological buffers, making it versatile for laboratory applications. Its stability under recommended storage conditions ensures its usability over extended periods .

Applications

PAR2 (1-6) amide has several scientific applications:

  • Cell Signaling Studies: Used extensively in research focused on GPCR signaling pathways.
  • Inflammation Research: Investigated for its role in mediating inflammatory responses.
  • Cancer Research: Evaluated for potential therapeutic effects against specific cancer cell lines.
  • Pharmacological Studies: Serves as a tool compound for developing new drugs targeting PAR2-related pathways.
Molecular Mechanisms of PAR2 Activation

Ligand-Receptor Interaction Dynamics of PAR-2 (1-6) Amide

PAR-2 (1-6) amide (human), with the amino acid sequence Ser-Leu-Ile-Gly-Lys-Val-NH₂ (SLIGKV-NH₂), functions as a potent exogenous agonist by mimicking the endogenous tethered ligand exposed after proteolytic cleavage of proteinase-activated receptor 2 [4] [5]. This hexapeptide binds within a shallow, constricted orthosteric pocket formed by transmembrane helices (TM1, TM5, TM6, TM7), the N-terminal extracellular segment, and extracellular loop 2 of proteinase-activated receptor 2 [1] [10]. Cryo-EM structural analyses reveal that the peptide adopts an extended conformation, with its N-terminal serine (Ser¹) forming critical hydrogen bonds with Tyr³³⁷ on TM6 and His²⁵⁵ on extracellular loop 2 [1]. Subsequent residues Leu² and Ile³ engage in hydrophobic interactions with TM7 (notably Tyr³⁵⁰) and extracellular loop 2 residues (Leu²⁵⁸), while the C-terminal Lys⁵-Val⁶⁰ amide anchors the ligand through van der Waals contacts with TM5 [1] [10].

Table 1: Key Residue Interactions in the PAR-2 (1-6) Amide-Proteinase-Activated Receptor 2 Complex

Peptide ResidueReceptor Interaction SiteInteraction TypeFunctional Consequence
Ser¹Tyr³³⁷ (TM6)Hydrogen bondingStabilizes N-terminal orientation
Ser¹His²⁵⁵ (extracellular loop 2)Hydrogen bondingAnchors peptide to extracellular loop 2
Leu²Tyr³⁵⁰ (TM7)HydrophobicPositions TM7 for activation
Ile³Leu²⁵⁸ (extracellular loop 2)Van der WaalsEnhances binding affinity
Lys⁵TM5 residuesIonic/van der WaalsStabilizes C-terminus

The binding induces distinct conformational rearrangements in proteinase-activated receptor 2, characterized by minimal movement in TM6 but significant outward displacement of TM7 (≥6 Å compared to antagonist-bound structures) [1]. This specific helix repositioning facilitates engagement with intracellular G proteins, particularly Gαq, initiating downstream signaling without requiring proteolytic cleavage of the receptor [1] [10]. Surface plasmon resonance studies confirm rapid association kinetics (kₐₙ ≈ 1.5 × 10⁴ M⁻¹s⁻¹) and moderate dissociation rates (kₐᵢₛ ≈ 5 × 10⁻³ s⁻¹), enabling sustained receptor activation [10].

Structural Determinants of Tethered Ligand Mimicry in Proteinase-Activated Receptor 2 Agonism

The molecular efficacy of PAR-2 (1-6) amide stems from its near-perfect replication of the endogenous tethered ligand's stereochemical and electrostatic properties. Structural alignment demonstrates that the synthetic peptide occupies the identical orthosteric site as the native proteolytically-revealed ligand, with root-mean-square deviation of ≤0.8 Å for backbone atoms [1] [10]. Three critical features enable this bio mimicry:

  • N-terminal Charge Complementarity: The free N-terminus of Ser¹ provides a cationic charge that mimics the newly formed N-terminus after proteolytic cleavage, enabling electrostatic complementarity with Asp²⁵⁶ in extracellular loop 2 [1].
  • Hydrophobic Residue Conservation: Leu² and Ile³ maintain the hydrophobic core interactions observed in the native tethered ligand, particularly with the extracellular loop 2 hydrophobic groove [10].
  • C-terminal Amidation: The valine amidation (-NH₂) mimics the peptide bond constraint of the endogenous ligand, optimizing positioning of the C-terminus within the binding crevice [4] [5].

Figure 1: Structural Mimicry of Tethered Ligand by PAR-2 (1-6) Amide

Endogenous Tethered Ligand:  42-Ser-Phe-Leu-Leu-Arg-... (after cleavage at R⁴¹↓S⁴²)  | H-bond | Hydrophobic | Hydrophobic |  PAR-2 (1-6) Amide:          H-Ser¹ - Leu² - Ile³ - Gly⁴ - Lys⁵ - Val⁶-NH₂  | H-bond | Hydrophobic | Hydrophobic | Flexible | Charged | Hydrophobic  Receptor Binding Pockets:   [TM6/ECL2]   [TM7]       [ECL2]      [TM5]     [TM3]    [TM7]  

Mutagenesis studies confirm the necessity of these interactions: substitution of Tyr³³⁷ with alanine reduces PAR-2 (1-6) amide potency by >100-fold in calcium mobilization assays, while extracellular loop 2 deletion abolishes signaling completely [1] [10]. The ligand's specificity is further evidenced by its 500-fold lower activity on proteinase-activated receptor 1, attributable to steric incompatibility with proteinase-activated receptor 1's deeper orthosteric pocket [1].

Protease-Independent Signaling Pathways Induced by PAR-2 (1-6) Amide

Unlike endogenous proteinase-activated receptor 2 activation, which requires proteolytic unmasking of the tethered ligand, PAR-2 (1-6) amide directly engages the orthosteric site to initiate diverse downstream signaling cascades without protease involvement. This pathway-selective activation profile includes:

  • Gαq-Protein Cascade: The peptide triggers rapid Gαq activation (EC₅₀ = 0.8 μM), stimulating phospholipase Cβ-mediated inositol trisphosphate production and intracellular calcium release within seconds [6] [10].
  • β-Arrestin Recruitment: Sustained exposure (>5 min) induces robust β-arrestin-2 recruitment (EC₅₀ = 1.2 μM), leading to receptor internalization and extracellular signal-regulated kinase 1/2 phosphorylation [6] [10].
  • Rho GTPase Signaling: At higher concentrations (≥10 μM), the peptide activates RhoA via Gα₁₂/₁₃ coupling, inducing cytoskeletal reorganization [6].

Table 2: Protease-Independent Signaling Pathways Activated by PAR-2 (1-6) Amide

Signaling PathwayEffector MoleculesActivation KineticsPhysiological Output
Gαq/₁₁PLCβ → IP₃ → Ca²⁺<30 secondsImmediate inflammatory mediator release
β-Arrestin-dependentERK1/2, p38 MAPK5–30 minutesGene expression regulation, receptor internalization
Gα₁₂/₁₃RhoA → ROCK2–10 minutesCytoskeletal reorganization, cell migration
Gαs (cell-type specific)cAMP → PKAMinutes to hoursAnti-inflammatory responses in some contexts

This signaling bias differs from protease-activated proteinase-activated receptor 2 stimulation in two key aspects:

  • Kinetic Profile: Trypsin activation produces sustained (>60 min) calcium oscillations, whereas PAR-2 (1-6) amide induces transient (≈15 min) calcium flux followed by rapid desensitization [6].
  • Pathway Amplitude: The peptide shows 3-fold greater efficacy in β-arrestin recruitment compared to trypsin-activated proteinase-activated receptor 2, likely due to unrestricted access to the orthosteric site without steric hindrance from the tethered N-terminal tail [10].

Notably, PAR-2 (1-6) amide activates proteinase-activated receptor 2 without disarming the receptor (irreversible inactivation via distal cleavage), enabling repeated signaling cycles—a critical distinction from endogenous protease activation [7] [10]. This property makes it invaluable for studying sustained proteinase-activated receptor 2 signaling in inflammatory contexts like rheumatoid arthritis, where it upregulates interleukin 6 and metalloproteinases in synovial fibroblasts [7].

Properties

Product Name

PAR2 (1-6) amide (human) (trifluoroacetate salt)

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]hexanamide;2,2,2-trifluoroacetic acid

Molecular Formula

C30H55F3N8O9

Molecular Weight

728.8 g/mol

InChI

InChI=1S/C28H54N8O7.C2HF3O2/c1-7-17(6)23(36-27(42)20(12-15(2)3)34-25(40)18(30)14-37)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39;3-2(4,5)1(6)7/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42);(H,6,7)/t17-,18-,19-,20-,22-,23-;/m0./s1

InChI Key

HZTZARICKSBEFA-HZIHITNPSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

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